6-nitronaphthalene-1-sulfonic Acid

Catalog No.
S14297931
CAS No.
54220-76-7
M.F
C10H7NO5S
M. Wt
253.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-nitronaphthalene-1-sulfonic Acid

CAS Number

54220-76-7

Product Name

6-nitronaphthalene-1-sulfonic Acid

IUPAC Name

6-nitronaphthalene-1-sulfonic acid

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

InChI

InChI=1S/C10H7NO5S/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)17(14,15)16/h1-6H,(H,14,15,16)

InChI Key

ZTRNMLNZZWIBPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)S(=O)(=O)O

6-Nitronaphthalene-1-sulfonic acid (CAS 54220-76-7) is a specialized nitrated polycyclic aromatic sulfonate, primarily utilized as the direct synthetic precursor to 2-naphthylamine-5-sulfonic acid (Dahl's acid). In industrial chemoinformatics and dye manufacturing, it serves as a critical intermediate for the production of functionalized azo dyes and advanced organic pigments [1]. Its baseline properties include high aqueous solubility in its salt form and an activated nitro group suitable for controlled catalytic reduction, making it a processable building block for complex naphthalene derivatives [2].

Research & Procurement Fit

Isomer Identity
Confirms 6-nitro-1-sulfonic acid substitution pattern for specific synthesis of 1,6-Cleve's acid intermediates.
Synthetic Route
Supports electrosynthetic reduction workflow or patented selective precipitation separation from isomeric mixtures.
Target Application
Suitable as a precursor for high-purity aminonaphthalene sulfonic acid building blocks in azo dye and pigment research.

Substituting 6-nitronaphthalene-1-sulfonic acid with more common isomers, such as 5-nitronaphthalene-1-sulfonic acid (Laurent's acid precursor) or 8-nitronaphthalene-1-sulfonic acid (Peri acid precursor), fundamentally alters the regiochemistry of downstream products [1]. In azo dye synthesis, the specific spatial relationship between the sulfonic acid and the eventual amino group dictates the steric hindrance during diazonium coupling, the bathochromic shift of the final dye, and its binding affinity to fibers. Furthermore, attempting to use the pre-reduced amine (Dahl's acid) directly can lead to premature oxidative degradation during multi-step syntheses, making the stable nitro precursor essential for workflows requiring intermediate functionalization, such as sulfonyl chloride generation [2].

Substitution & Mismatch Risk

6-Nitro-1-sulfonic Acid (Target)
Mixed Isomer / 7-Nitro Isomer (Alternative)
Isomer PuritySpecific substitution pattern ensures correct reactivity for 1,6-Cleve's acid; downstream yields are optimized for the pure 6-isomer.
Mixture CompositionGeneric mixtures contain 7-nitro and other isomers that are difficult to separate and may reduce target product yield significantly.
Separation BehaviorCan be selectively precipitated as a barium salt from a neutralized reaction mixture, enabling an efficient industrial purification pathway.
Separation FailurePrior methods (e.g., sodium salt precipitation) cannot achieve significant separation of the 7-isomer; purification from mixtures is inherently constrained.
Reactivity ProfileExhibits a specific six-electron reduction mechanism in acidic media and decelerated kinetics in neutral/alkaline conditions, allowing method-specific control.
Kinetic MismatchReactivity of mixed isomers is unpredictable and can lead to suboptimal electrochemical conditions and inconsistent quality in scale-up processes.

Regiochemical Purity in Dahl's Acid Synthesis

The reduction of 6-nitronaphthalene-1-sulfonic acid provides a regiochemically isolated route to 2-naphthylamine-5-sulfonic acid (Dahl's acid). Compared to the direct sulfonation of beta-naphthylamine, which yields a complex mixture of sulfonic acids requiring extensive separation, starting with pure 6-nitronaphthalene-1-sulfonic acid ensures >98% regiochemical purity of the target amine [1]. This eliminates the typical 15-20% yield loss associated with fractional crystallization of mixed isomers [2].

Evidence DimensionRegiochemical purity of downstream amine
Target Compound Data>98% purity (direct reduction of 6-nitro-1-sulfonic acid)
Comparator Or Baseline~80-85% initial purity (from direct sulfonation of beta-naphthylamine)
Quantified Difference13-18% improvement in raw isomeric yield
ConditionsCatalytic hydrogenation or chemical reduction workflows

Procurement of the pure 6-nitro isomer drastically reduces downstream purification costs and waste generation in dye intermediate manufacturing.

Electrosynthesis Yield
Class-level
87.0 – 93.5% yield of 1-amino-6-sulfonic acid
Reported high-efficiency target reduction
Pure isomer vs. technical mixture; Ni/SS cathode, pH 7.0-8.2, 30-32°C.

Protection-Free Sulfonyl Derivatization

When synthesizing complex sulfonamides, the presence of an unprotected amino group (as in Dahl's acid) leads to competitive self-condensation and polymerization. 6-Nitronaphthalene-1-sulfonic acid allows for direct conversion to 6-nitronaphthalene-1-sulfonyl chloride using reagents like thionyl chloride, achieving >90% conversion rates [1]. In contrast, attempting this with the amino-analog requires prior N-acetylation, adding two synthetic steps and reducing overall yield by up to 25% [2].

Evidence DimensionYield of sulfonyl chloride derivative
Target Compound Data>90% (direct chlorination of nitro-sulfonic acid)
Comparator Or Baseline<65% overall yield (via protection/deprotection of amino-sulfonic acid)
Quantified Difference>25% higher overall yield with 2 fewer synthetic steps
ConditionsChlorosulfonation workflow

Using the nitro-sulfonic acid as a building block streamlines the synthesis of specialized sulfonamides by bypassing amine protection steps.

Selective Separation
Head-to-head
Ba salt precipitation achieves selective isolation with only slight 7-isomer contamination.
Supports specific industrial purification pathway
Prior art (Na salt) could not achieve separation; patent CH355449A.

Bathochromic Shift in Azo Dye Coupling

The specific 1,6-substitution pattern (sulfonic at 1, nitro at 6) translates to distinct photophysical properties once reduced and coupled. Azo dyes derived from Dahl's acid (via 6-nitronaphthalene-1-sulfonic acid) exhibit a measured bathochromic shift compared to those derived from Laurent's acid (from 5-nitronaphthalene-1-sulfonic acid) [1]. For standard coupling partners, the 1,6-pattern typically shifts the absorption maximum ($\lambda_{max}$) by 10-15 nm further into the red region compared to the 1,5-pattern, due to the extended conjugation pathway across the naphthalene ring system [2].

Evidence DimensionAbsorption maximum ($\lambda_{max}$) shift in standard azo derivatives
Target Compound Data+10 to +15 nm bathochromic shift (1,6-substitution pattern)
Comparator Or BaselineBaseline $\lambda_{max}$ (1,5-substitution pattern / Laurent's acid derivatives)
Quantified Difference10-15 nm red-shift
ConditionsUV-Vis spectroscopy of standard diazonium coupled dyes

Buyers formulating specific red or violet dye shades must use the 6-nitro isomer to achieve the correct colorimetric profile that 5-nitro isomers cannot match.

Electrochemical Behavior
Supporting
Single 6-electron reduction stage in 0.1N H₂SO₄; decelerated in neutral/alkaline media.
Method-specific fingerprint for QC verification
Polarographic curves show distinct pH/electrolyte dependence vs. related nitroaromatics.

Synthesis of Dahl's Acid (2-Naphthylamine-5-sulfonic Acid)

The primary industrial application, providing a clean, high-yield route to this essential azo dye intermediate without the need for complex isomer separation [1].

Production of Naphthalene-Based Sulfonamides

Suited for workflows where the sulfonic acid must be converted to a sulfonyl chloride or sulfonamide prior to the installation of the amino group, avoiding amine self-condensation [2].

Development of Advanced Azo Dyes and Pigments

Used when specific steric and electronic properties are required for diazonium coupling, specifically targeting dyes with enhanced lightfastness and precise bathochromic shifts [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Electrosynthesis of 1,6-Cleve's Acid
Isomer-specific purity specification
Electrosynthetic yield evaluation under optimized buffer conditions
Industrial Isomer Separation from Mixtures
Selective precipitation efficiency vs. 7-isomer
Barium salt precipitation selectivity validation
Electrochemical Quality Control Analysis
Distinct electrochemical fingerprint
Polarographic reduction curve and pH-dependence assessment

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

253.00449350 g/mol

Monoisotopic Mass

253.00449350 g/mol

Heavy Atom Count

17

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